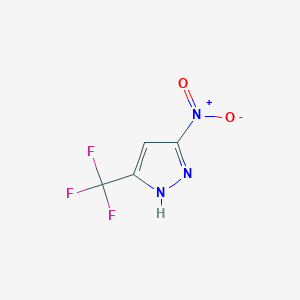

3-nitro-5-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1-3(9-8-2)10(11)12/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZRRMYXYCFJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NN=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro 5 Trifluoromethyl 1h Pyrazole and Its Derivatives

Direct Synthetic Approaches to the Pyrazole (B372694) Core

Direct synthesis methods aim to assemble the pyrazole ring in a highly efficient manner, often through cyclocondensation reactions where the key trifluoromethyl and nitro functionalities are introduced via the starting materials.

Cyclocondensation Reactions Utilizing Relevant Precursors

Cyclocondensation is a cornerstone of pyrazole synthesis, involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govbeilstein-journals.org This powerful reaction class allows for the direct formation of the pyrazole heterocycle.

While specific details on hydrazone-based strategies for the direct synthesis of the title compound are not extensively documented in the provided results, the general principle involves the reaction of α-halo hydrazones with suitable carbon sources. For instance, a method for constructing trifluoromethyl-containing pyrazole derivatives has been developed from readily available α-halo hydrazones and CF3-imidoyl sulfoxonium ylides. researchgate.net Another approach involves the in-situ generation of hydrazones from β-ketoesters and hydrazines, which then cyclize to form the pyrazole ring. nih.gov

The reaction between β-dicarbonyl compounds and hydrazines, known as the Knorr pyrazole synthesis, is a classic and versatile method for forming pyrazole rings. nih.govbeilstein-journals.org In this context, fluorinated β-diketones are key starting materials. researchgate.netscribd.com The reaction of an unsymmetrical trifluoromethyl-substituted β-diketone with a hydrazine can lead to regioisomeric pyrazole products. rsc.org The regioselectivity of this reaction is influenced by factors such as pH and the electronic and steric properties of the substituents on the β-diketone. rsc.org

A summary of representative β-diketone precursors for trifluoromethyl pyrazoles is presented below.

| β-Diketone Precursor | Resulting Pyrazole Type |

| Hexafluoroacetylacetone | 3,5-bis(trifluoromethyl)-1H-pyrazole |

| Trifluoroacetylacetone | 5-methyl-3-(trifluoromethyl)-1H-pyrazole |

| Pentafluorobenzoyl(trifluoro)acetone | 5-(pentafluorophenyl)-3-(trifluoromethyl)-1H-pyrazole |

This table illustrates common precursors and the resulting pyrazole structures from reactions with hydrazine. scribd.com

A highly effective route to the key intermediate, 5-(trifluoromethyl)-1H-pyrazole, utilizes the precursor 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. researchgate.net This compound reacts with hydrazine to form the desired pyrazole, which can then be subjected to nitration. A one-step procedure starting from this precursor has been developed to produce a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. researchgate.net

Nitration Procedures for Pyrazole Ring Functionalization

Functionalization of a pre-formed pyrazole ring is a common strategy, with nitration being a key transformation to introduce the nitro group.

The direct nitration of 5-(trifluoromethyl)-1H-pyrazole is the most common method to synthesize 3-nitro-5-(trifluoromethyl)-1H-pyrazole. This electrophilic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.orgresearchgate.net The trifluoromethyl group at the 5-position directs the incoming nitro group to the 3-position of the pyrazole ring. Other nitrating agents, such as nitric acid in trifluoroacetic anhydride, have also been employed for the nitration of various five-membered heterocycles, including pyrazoles. researchgate.net The reaction conditions, including temperature and the specific nitrating agent, are crucial for achieving high yields and selectivity. semanticscholar.orgresearchgate.net

Selective Introduction of the Nitro Group at Position 3

The introduction of a nitro group at the C3 position of a pre-formed 5-(trifluoromethyl)-1H-pyrazole ring is a challenging yet critical step. Direct nitration of pyrazoles can be complex, often yielding a mixture of isomers or N-nitrated products. A common strategy involves the nitration of pyrazole to form an N-nitropyrazole intermediate, which then undergoes a thermal rearrangement to yield the C-nitrated product, primarily 3-nitropyrazole chemicalbook.com.

For instance, the general synthesis of 3-nitro-1H-pyrazole can be achieved by heating 1-nitropyrazole in benzonitrile at 180°C. This process leads to the rearrangement of the nitro group to the C3 position in high yield chemicalbook.com. While this method is established for the parent pyrazole, its application to a substrate already bearing a strong electron-withdrawing group like trifluoromethyl at C5 requires careful optimization to control regioselectivity. The electronic properties of the trifluoromethyl group can influence the position of nitration.

Alternative nitrating systems, such as a mixture of nitric acid and trifluoroacetic anhydride, have been used for the direct nitration of various five-membered heterocycles, including pyrazoles, affording mononitro derivatives researchgate.net. The choice of nitrating agent and conditions is paramount to selectively achieve the 3-nitro isomer over other potential products like the 4-nitro isomer.

A summary of reagents used in pyrazole nitration is presented below.

| Nitrating Agent/System | Typical Substrate | Outcome |

| HNO₃/H₂SO₄ | Pyrazole | Mixture of isomers |

| HNO₃/Ac₂O | Pyrazole | N-nitration followed by rearrangement |

| Nitric acid/Trifluoroacetic anhydride | Five-membered heterocycles | Mononitro derivatives researchgate.net |

| 1-Nitropyrazole (thermal) | N/A (starting material) | Rearrangement to 3-nitropyrazole chemicalbook.com |

Synthesis of Key Intermediates and Advanced Building Blocks for Derivatization

The trifluoromethyl group is a key pharmacophore, and its incorporation into the pyrazole ring is typically achieved by using building blocks that already contain this moiety. A widely used precursor is a trifluoromethylated 1,3-dicarbonyl compound or its synthetic equivalent. nih.govacs.org

One of the most versatile and common starting materials for this purpose is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). This compound serves as a flexible precursor for synthesizing a variety of trifluoromethyl-substituted heterocycles, including pyrazoles. researchgate.netinnospk.comsemanticscholar.orgresearchgate.net The synthesis of pyrazoles from ETFBO involves a condensation reaction with a hydrazine derivative. This approach is fundamental to creating the 5-(trifluoromethyl)-1H-pyrazole core structure. The reaction of ETFBO with hydrazine hydrate will yield 5-(trifluoromethyl)-1H-pyrazole, which can then be subjected to nitration.

The synthesis of ETFBO itself can be accomplished by reacting trifluoroacetyl chloride with vinyl ethyl ether in the presence of an organic base like N-methylmorpholine or N-methylimidazole google.com.

Another established route is the [3+2] cycloaddition of trifluoromethylated 1,3-dipoles, such as in-situ generated trifluoroacetonitrile imines, with suitable dipolarophiles nih.govacs.org. This method offers a high degree of control over the synthesis of multifunctionalized, fluorinated pyrazoles nih.gov.

The synthesis of pyrazoles fundamentally relies on the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative mdpi.com. The nature of the substituent on the hydrazine determines the substituent at the N1 position of the resulting pyrazole.

The preparation of substituted hydrazines can be a synthetic challenge. To circumvent the handling of potentially hazardous free hydrazines, modern methods often generate the hydrazine precursor in situ. For example, arylboronic acids can be coupled with Boc-protected diimide under copper catalysis, followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process beilstein-journals.org.

Alternatively, multi-component reactions provide an efficient pathway. For instance, aldehydes, ketones, and hydrazines can react in a one-pot, three-component reaction under microwave irradiation to produce pyrazolines, which are then oxidized to pyrazoles rsc.org. For N-substituted pyrazoles, various strategies exist, including the direct use of substituted hydrazines like methylhydrazine or arylhydrazines in condensation reactions mdpi.comacs.org.

Regioselective Synthesis Strategies for Isomeric Control

Achieving regiochemical control is arguably the most critical aspect of synthesizing asymmetrically substituted pyrazoles like this compound. The reaction between a non-symmetrical 1,3-dicarbonyl equivalent (like ETFBO) and a substituted hydrazine can potentially yield two different regioisomers mdpi.comconicet.gov.ar.

The choice of solvent can dramatically influence the regioselectivity of pyrazole formation. While reactions in traditional solvents like ethanol often lead to mixtures of regioisomers, the use of fluorinated alcohols has been shown to significantly improve selectivity. acs.orgconicet.gov.ar

Research has demonstrated that using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase the regioselectivity in the condensation reaction between a 1,3-diketone and methylhydrazine acs.orgconicet.gov.ar. This effect is attributed to the unique properties of fluorinated alcohols, which can influence the reaction pathway to favor one regioisomer over the other conicet.gov.ar. Similarly, in the oxidation of pyrazoline intermediates, the solvent can determine the final product; oxidation in DMSO may yield a fully substituted pyrazole, while the same reaction in hexane can lead to a deacylated derivative nih.govacs.org.

The table below illustrates the effect of solvent on the regioselectivity of a model pyrazole synthesis.

| Diketone Precursor | Hydrazine | Solvent | Regioisomeric Ratio (desired:undesired) | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol (EtOH) | Low selectivity | conicet.gov.ar |

| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 85:15 | conicet.gov.ar |

| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | conicet.gov.ar |

For the synthesis of the parent compound, this compound, which is an achiral molecule, stereochemical considerations are not a primary concern. However, the development of synthetic pathways for chiral derivatives of this pyrazole would require stereoselective methods.

Asymmetric synthesis of pyrazole derivatives often involves the use of chiral auxiliaries or catalysts. For example, chiral pyrazole derivatives have been synthesized using tert-butanesulfinamide as a chiral auxiliary nih.gov. This involves the stereoselective addition of a nucleophile to a chiral sulfinyl imine, followed by further transformations to construct the pyrazole ring nih.gov.

Furthermore, the stereochemical outcome of reactions involving pyrazole precursors can be controlled. For instance, the aza-Michael addition of pyrazoles to conjugated carbonyl alkynes can be switched between (E) and (Z) isomers based on the presence or absence of a silver carbonate catalyst nih.gov. While not directly applicable to the synthesis of the title compound's core, these principles are crucial when designing synthetic routes for more complex, stereochemically defined derivatives.

One-Pot and Multicomponent Annulation Strategies

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach to the synthesis of complex molecules from simple precursors in a single operation, avoiding the need for isolation of intermediates. nih.govbeilstein-journals.org These strategies are particularly valuable for the construction of heterocyclic systems like pyrazoles, offering advantages in terms of atom economy, reduced waste, and simplified purification procedures.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including pyrazoles. acs.orgacs.org This reaction involves the combination of a 1,3-dipole with a dipolarophile. In the context of synthesizing trifluoromethyl-substituted pyrazoles, 2,2,2-trifluorodiazoethane (CF₃CHN₂) is a key 1,3-dipole.

A facile, one-pot synthesis of 5-aryl-3-trifluoromethylpyrazoles has been developed utilizing a [3+2] cycloaddition–isomerization–oxidation sequence with 2,2,2-trifluorodiazoethane and various styryl derivatives. acs.orgnih.gov This metal-free protocol proceeds under mild conditions and demonstrates a broad substrate scope with good yields. nih.gov The reaction likely proceeds through an initial cycloaddition to form a pyrazoline intermediate, which then undergoes isomerization and subsequent oxidation to yield the aromatic pyrazole ring. acs.orgnih.gov

The versatility of this approach is highlighted by its scalability and the ability to functionalize the resulting 3-trifluoromethylpyrazoles further, for instance, through bromination at the C4 position or N-alkylation. nih.gov The reaction conditions can be optimized, with additives like triethylamine and an oxidant such as (diacetoxyiodo)benzene facilitating the one-pot formation of the pyrazole. nih.gov

| Dipolarophile | Reagents | Product | Yield (%) |

| Styrene | CF₃CHN₂, NEt₃, PhI(OAc)₂ | 5-phenyl-3-(trifluoromethyl)-1H-pyrazole | 63 |

| 4-Methylstyrene | CF₃CHN₂, NEt₃, PhI(OAc)₂ | 5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 75 |

| 4-Chlorostyrene | CF₃CHN₂, NEt₃, PhI(OAc)₂ | 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 80 |

Table 1: Examples of one-pot synthesis of 5-aryl-3-trifluoromethylpyrazoles via [3+2] cycloaddition of 2,2,2-trifluorodiazoethane with styryl derivatives.

Solvent choice can also play a critical role in directing the outcome of cycloaddition reactions involving trifluorodiazoethane. For instance, reactions with 2-trifluoromethyl-1,3-conjugated enynes can be controlled to produce either bis(trifluoromethyl)pyrazolines or bis(trifluoromethyl)cyclopropanes depending on the solvent used. rsc.org

Nitrile imines are another class of 1,3-dipoles that are highly effective for the synthesis of pyrazole derivatives. acs.orgresearchgate.net These reactive intermediates are typically generated in situ from hydrazonoyl halides through base-mediated dehydrohalogenation. nih.govnih.gov The subsequent [3+2] cycloaddition with a suitable dipolarophile provides a regioselective route to polysubstituted pyrazoles.

A general and efficient method for the preparation of polyfunctionalized 3-trifluoromethylpyrazoles involves the [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with enones, such as chalcones. acs.orgnih.govbohrium.com This reaction proceeds with high regio- and diastereoselectivity to form trans-configured 5-acyl-pyrazolines. These intermediates can then be aromatized by oxidation with manganese dioxide (MnO₂) to yield the corresponding pyrazoles. acs.orgnih.govbohrium.com Interestingly, the solvent can influence the outcome of the oxidation step, leading to either fully substituted pyrazoles or deacylated products. acs.orgnih.govbohrium.com

Furthermore, a one-pot protocol for the synthesis of 1-aryl-3-trifluoromethylpyrazoles has been developed using nitrile imines and mercaptoacetaldehyde as an acetylene surrogate. nih.govorganic-chemistry.orgacs.org This process involves a (3+3)-annulation to form a dihydro-1,3,4-thiadiazine intermediate, which then undergoes a dehydration and ring contraction cascade promoted by p-toluenesulfonyl chloride (p-TsCl) to afford the desired pyrazole. nih.govorganic-chemistry.orgacs.org This method is characterized by its mild reaction conditions, scalability, and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org

| Hydrazonoyl Halide Precursor | Dipolarophile | Reagents | Product | Yield (%) |

| N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide | Mercaptoacetaldehyde dimer | Et₃N, p-TsCl | 1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 92 |

| N-(4-chlorophenyl)-2,2,2-trifluoroacetohydrazonoyl bromide | Mercaptoacetaldehyde dimer | Et₃N, p-TsCl | 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 95 |

| N-(4-nitrophenyl)-2,2,2-trifluoroacetohydrazonoyl bromide | Mercaptoacetaldehyde dimer | Et₃N, p-TsCl | 1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole | 88 |

Table 2: Examples of one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles using nitrile imines and an acetylene surrogate.

The application of fluorinated nitrile imines in cycloaddition reactions with various dipolarophiles, including enol ethers, has also been explored, providing access to a diverse range of polysubstituted 3-trifluoromethylpyrazoles. researchgate.net These synthetic strategies underscore the utility of nitrile imines as versatile building blocks in the construction of complex heterocyclic scaffolds.

Chemical Reactivity and Transformation Studies of 3 Nitro 5 Trifluoromethyl 1h Pyrazole and Its Analogs

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and in principle, it can undergo electrophilic substitution reactions. However, the reactivity of the ring is heavily influenced by the nature of the substituents it bears. In the case of 3-nitro-5-(trifluoromethyl)-1H-pyrazole, the presence of two powerful electron-withdrawing groups, the nitro group at C-3 and the trifluoromethyl group at C-5, significantly deactivates the pyrazole ring towards electrophilic attack.

These deactivating groups reduce the electron density of the aromatic system, making the C-4 position, the only available carbon for substitution, highly electron-deficient. Consequently, typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be very challenging under standard conditions.

Despite these challenges, electrophilic substitution at the C-4 position of heavily substituted pyrazoles is not entirely unknown and can be achieved under forcing conditions. For instance, the nitration of pyrazoles often occurs at the 4-position. Research on related compounds, such as the nitration of 3,5-disubstituted pyrazoles, consistently shows that the incoming nitro group is directed to the C-4 position. nih.govgoogle.comumich.edu A notable example is the one-step nitration of 2-(3-amino-1H-pyrazol-5-yl)acetic acid, which yields 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole, demonstrating that nitration at the C-4 position is possible even in the presence of other deactivating groups. rsc.org

Therefore, it can be inferred that if an electrophilic substitution on this compound were to occur, it would overwhelmingly favor the C-4 position, though it would likely require harsh reaction conditions to overcome the severe deactivation of the ring.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazole ring in this compound, which hinders electrophilic substitution, conversely activates it for nucleophilic substitution reactions.

The nitro group, particularly when attached to an electron-poor aromatic or heteroaromatic ring, can be a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netacs.org The presence of the strongly electron-withdrawing trifluoromethyl group at the C-5 position further stabilizes the negative charge in the Meisenheimer complex intermediate formed during the nucleophilic attack, thereby facilitating the displacement of the nitro group at C-3. libretexts.org

Studies on related dinitro- and trinitropyrazoles have shown that a nitro group on the pyrazole ring can be selectively displaced by various nucleophiles. nih.gov For example, in 3,4-dinitropyrazoles, the nitro group at the 4-position is susceptible to substitution. nih.gov In other systems, like 1-methoxymethyl-3,4,5-trinitropyrazole, the nitro group at position 5 is displaced. nih.gov These examples support the potential for the nitro group in this compound to be substituted by strong nucleophiles such as alkoxides, thiolates, or amines, providing a pathway to a variety of 3-substituted-5-(trifluoromethyl)-1H-pyrazoles. The general principle of nucleophilic aromatic substitution is that the rate of reaction is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org

Introducing a halogen atom at the C-4 position of the this compound ring system creates a highly reactive substrate for nucleophilic substitution. A halogen at this position would be readily displaced by a wide range of nucleophiles due to the activating effect of the adjacent nitro and trifluoromethyl groups.

The synthesis of such halogenated precursors is feasible. For instance, bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer with N-bromosuccinimide (NBS) proceeds under mild conditions to yield the corresponding 4-bromo derivatives. acs.org It is plausible that this compound could be halogenated at the C-4 position under suitable conditions.

Once formed, a 4-halo-3-nitro-5-(trifluoromethyl)-1H-pyrazole derivative would be an excellent electrophile. The general mechanism for nucleophilic aromatic substitution on activated aryl halides involves the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by the expulsion of the halide ion. libretexts.org This pathway would allow for the introduction of a wide array of functional groups at the C-4 position, significantly expanding the chemical diversity of this pyrazole scaffold.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, which is one of the reasons it is a favored substituent in medicinal chemistry. Transformations of the CF₃ group are generally difficult to achieve.

Direct reactions involving the fluorine atoms of a trifluoromethyl group are rare due to the strength of the C-F bond. However, the entire CF₃ group can sometimes be transformed under harsh reaction conditions. The most common transformation is its hydrolysis to a carboxylic acid group (-COOH). This reaction typically requires strong acidic conditions, such as fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. researchgate.netrsc.org While there are no specific reports on the hydrolysis of the trifluoromethyl group in this compound, this transformation has been documented for other trifluoromethylated aromatic and heterocyclic compounds. acs.orgrsc.org The successful hydrolysis would yield 3-nitro-1H-pyrazole-5-carboxylic acid, a valuable intermediate for further derivatization, for example, through amide bond formation.

Functional Group Interconversions and Derivatization

The functional groups present in this compound and its analogs offer several opportunities for interconversion and derivatization, providing access to a wide range of novel compounds.

One of the most synthetically useful transformations is the reduction of the nitro group to an amine. This conversion is typically high-yielding and can be achieved with a variety of reagents, allowing for good functional group tolerance. organic-chemistry.orgnih.gov Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals in acidic media (e.g., iron/acetic acid, zinc/acetic acid, or tin(II) chloride). wikipedia.org The resulting 3-amino-5-(trifluoromethyl)-1H-pyrazole is a versatile intermediate that can undergo a host of subsequent reactions, such as diazotization, acylation, and sulfonylation.

The pyrazole ring itself contains an acidic N-H proton, which can be deprotonated with a base to form a pyrazolate anion. This anion is a potent nucleophile and can be readily alkylated or arylated. N-alkylation of pyrazoles can be achieved using various alkylating agents, such as alkyl halides or trichloroacetimidates, under appropriate conditions. mdpi.comsemanticscholar.org This allows for the introduction of a wide variety of substituents on the pyrazole nitrogen, which can be crucial for tuning the biological activity of the molecule.

Furthermore, derivatization can be achieved by building upon the pyrazole core. For example, pyrazole-5-carboxamides, which are known to have biological activity, can be synthesized from the corresponding carboxylic acid or ester precursors. nih.govbibliomed.org The synthesis of 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives has been reported, starting from the hydrolysis of the corresponding ester to the carboxylic acid, followed by amide coupling. bibliomed.org

Below is a table summarizing some of the potential and reported derivatization reactions for trifluoromethyl-substituted pyrazoles.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | NBS | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | acs.org |

| Aromatic Nitro Compound | H₂, Pd/C | Aromatic Amine | nih.govwikipedia.org |

| Aromatic Nitro Compound | Fe, Acetic Acid | Aromatic Amine | wikipedia.org |

| Pyrazole (N-H) | Alkyl Halide, Base | N-Alkyl Pyrazole | mdpi.comsemanticscholar.org |

| Pyrazole (N-H) | Trichloroacetimidate, Acid Catalyst | N-Alkyl Pyrazole | mdpi.comsemanticscholar.org |

| Pyrazole Carboxylic Ester | LiOH, then Amine, EDC, HOBt | Pyrazole Carboxamide | bibliomed.org |

| Trifluoromethyl Aromatic | Fuming H₂SO₄, Boric Acid | Carboxylic Acid | rsc.org |

Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base properties of pyrazoles are crucial to understanding their reactivity. The pyrazole ring contains both a weakly basic pyridine-like nitrogen atom and a weakly acidic pyrrole-like NH group. nih.gov Protonation typically occurs at the pyridine-like nitrogen in acidic conditions. nih.gov This protonation or deprotonation of the pyrazole core can influence reaction pathways and is modulated by the nature of substituents and the solvent. nih.gov

The proton of the N-H group can be abstracted by a base, and the acidity of this proton is significantly influenced by the substituents on the pyrazole ring. The presence of electron-withdrawing groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) groups in this compound, is expected to increase the acidity of the N-H proton, making it more susceptible to deprotonation. For instance, 3-hydroxypyridine, a related heterocyclic compound, is a weak acid with a pKa of 8.3. nih.gov

Proton transfer is a fundamental process in the chemistry of pyrazoles and is often facilitated by solvent molecules. nih.gov Water, in particular, can lower the energy barrier for proton transfer between tautomers by forming hydrogen bonds. nih.govchemrxiv.org Studies on other azoles have shown that optimal stabilization for intermolecular proton transfer is achieved with two water molecules forming hydrogen bonds with the pyrazole nitrogens. nih.gov The rate of proton transfer can be very fast, with some intramolecular proton transfer events occurring on a sub-picosecond to picosecond timescale. chemrxiv.orgrsc.org The dynamics of these transfers can be influenced by factors such as the formation of solute-solvent complexes and the strength of hydrogen bonds. ktu.edu

Computational studies on related systems, such as malonaldehyde derivatives, have employed ab initio molecular dynamics to investigate proton transfer dynamics. chemrxiv.org These studies have shown that functional group substitution can modulate the strength of intramolecular hydrogen bonds and the rates of proton transfer. chemrxiv.org For pyrazoles, the energy barrier for intramolecular proton migration has been calculated to be in the range of 47.8–55.5 kcal/mol. nih.gov

Esterification and Amidation Reactions

The presence of functional groups on the pyrazole ring allows for a variety of chemical transformations, including esterification and amidation. For pyrazole derivatives containing a carboxylic acid group, such as 5-nitro-1H-pyrazole-3-carboxylic acid, standard esterification methods can be employed to produce the corresponding esters. boronmolecular.com For example, methyl 3-nitro-1H-pyrazole-5-carboxylate has been synthesized and studied in the context of tautomerism. mdpi.comnih.gov

Amidation reactions are also significant, leading to the formation of pyrazole carboxamides. A series of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been synthesized and identified as potent activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), highlighting the importance of this class of compounds in medicinal chemistry. nih.gov The synthesis of α-CF₃ amides can be challenging but has been achieved through methods like palladium-catalyzed carbonylation of CF₃-containing olefins. nih.gov These reactions demonstrate the utility of pyrazole derivatives as scaffolds for creating structurally diverse molecules with potential biological activity.

The reactivity of the pyrazole ring and its substituents can be influenced by the tautomeric form present. The position of the N-H proton can direct the course of a reaction. For instance, in acylation reactions of fused pyrazol-3-amines, the reaction predominantly occurs at the non-protonated nitrogen atom of the pyrazole ring of the most stable tautomer. researchgate.net

Formation of Nitrile Derivatives

Nitrile derivatives of pyrazoles are valuable synthetic intermediates. The conversion of a pyrazole derivative to a nitrile can be achieved through various synthetic routes. For example, the synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile demonstrates the formation of a nitrile group on a pyrazole ring. google.com

Nitrile solvents, such as acetonitrile, can play a crucial role in reactions involving the formation of nitrile-containing compounds, sometimes expediting the reaction and leading to high yields. google.com The cross-cyclotrimerization of nitriles, facilitated by reagents like triflic anhydride, can lead to the formation of 1,3,5-triazine (B166579) derivatives, showcasing the reactivity of the nitrile group in forming more complex heterocyclic systems. nih.gov

Furthermore, the reaction of 3-dimethylamino-2-formylpropenenitrile with compounds like guanidine (B92328) can lead to the formation of pyrimidine (B1678525) derivatives, indicating the versatility of nitrile-containing precursors in heterocyclic synthesis. clockss.org The nitrile substituent, being both a σ- and π-withdrawing group, can also influence the tautomeric equilibrium of the pyrazole ring. nih.gov

Tautomerism and Prototropic Equilibria in 1H-Pyrazoles

Annular Tautomerism

Pyrazoles unsubstituted at the N1 position exhibit a form of prototropic tautomerism known as annular tautomerism. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov For a 3,5-disubstituted pyrazole, this equilibrium results in two distinct tautomeric forms. The study of these tautomeric preferences is essential as different tautomers can possess distinct chemical and biological properties. nih.govresearchgate.net

The position of the tautomeric equilibrium can be determined using various spectroscopic techniques, particularly NMR spectroscopy (¹H, ¹³C, and ¹⁵N). fu-berlin.deresearchgate.net In some cases, at low temperatures, the proton exchange rate can be slowed sufficiently to observe separate signals for each tautomer, allowing for the determination of the equilibrium constant. fu-berlin.de X-ray crystallography can reveal the tautomeric form present in the solid state. fu-berlin.deresearchgate.net

The tautomeric equilibrium is not static and can be influenced by the physical state (solid, liquid, or gas), the solvent, concentration, and temperature. nih.govfu-berlin.de In the gas phase, tautomers are considered to behave as they would in a very inert solvent. nih.gov In solution, solvent molecules can form hydrogen bonds with the pyrazole, influencing the tautomeric balance. nih.govfu-berlin.de

Impact of Substituents (Nitro and Trifluoromethyl) on Tautomeric Preferences

The electronic nature of the substituents at the C3 and C5 positions of the pyrazole ring has a profound impact on the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can stabilize different tautomers. nih.govresearchgate.net

Computational studies have shown that electron-donating groups, such as -NH₂, -OH, and -CH₃, tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, strong electron-withdrawing groups, such as -CHO, -COOH, and -BH₂, stabilize the tautomer with the substituent at the C5 position. nih.govresearchgate.net

The **nitro group (NO₂) ** is a strong electron-withdrawing group. In studies of 3(5)-nitro-substituted pyrazoles, the tautomer with the nitro group at the C5 position is generally favored. mdpi.com For instance, X-ray analysis of methyl 3-nitro-1H-pyrazole-5-carboxylate revealed that the 5-nitro tautomer is adopted in the crystal state. mdpi.comnih.gov This preference is attributed to the electronic effects of the nitro group. mdpi.com

The trifluoromethyl group (CF₃) is also a potent electron-withdrawing group. Studies on pyrazoles bearing a trifluoromethyl group have shown that they exist as the 3-CF₃ tautomer. researchgate.net This indicates a preference for the trifluoromethyl group to be located at the C3 position.

Therefore, in this compound, there is a competing effect between the nitro and trifluoromethyl groups. Based on the general trends, the strong electron-withdrawing nature of both substituents would significantly influence the position of the N-H proton. The preference for the nitro group at C5 and the trifluoromethyl group at C3 suggests a complex interplay of electronic factors in determining the dominant tautomer.

Table 1: Influence of Substituents on Tautomeric Preference in 3(5)-Substituted Pyrazoles

| Substituent | Electronic Nature | Preferred Tautomer Position | Reference |

|---|---|---|---|

| -CH₃ | Electron-donating | 3 | nih.gov |

| -NH₂ | Electron-donating | 3 | nih.gov |

| -NO₂ | Electron-withdrawing | 5 | mdpi.com |

| -CF₃ | Electron-withdrawing | 3 | researchgate.net |

| -COOH | Electron-withdrawing | 5 | researchgate.net |

| -CN | Electron-withdrawing | 5 | nih.gov |

Influence of Environmental Factors on Tautomeric Balance

The tautomeric equilibrium of pyrazoles is sensitive to environmental factors, primarily the solvent and temperature. nih.govrsc.org

Solvent Effects: The polarity of the solvent can significantly alter the ratio of tautomers. nih.govnih.gov Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. mdpi.com For example, in some hydroxypyridine systems, switching from an apolar to a polar solvent can even invert the tautomeric equilibrium. nih.gov Solvents can also act as catalysts for the interconversion of tautomers by facilitating proton transfer. nih.gov Computational studies have shown that solvents like chloroform, methanol, acetone, and water can impact the intramolecular proton transfer in azoles. nih.gov

Temperature Effects: Temperature can also shift the tautomeric equilibrium. rsc.org An increase in temperature generally favors the less stable tautomer. However, the effect of temperature on the tautomerism of 5-aryltetrazoles, a related class of heterocycles, was found to be relatively small compared to solvent effects. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 3-nitro-5-(trifluoromethyl)-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within the molecule. Due to the presence of various NMR-active nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N in the target molecule, a multi-nuclear NMR approach allows for an exhaustive structural assignment.

It is important to note that specific experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following sections are based on established principles and data from closely related pyrazole (B372694) derivatives containing nitro and trifluoromethyl functional groups.

Proton NMR (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing key information for its structural confirmation. The spectrum would primarily feature two signals: one for the proton at the C4 position of the pyrazole ring and another for the N-H proton.

The proton at the C4 position is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing effects of both the nitro and trifluoromethyl groups. In related pyrazole structures, the H4 proton typically resonates in the downfield region. For instance, in 3-(trifluoromethyl)pyrazole, the C4-H signal is observed around 6.6 ppm, while in 3-nitropyrazole, it appears at approximately 7.2 ppm. chemicalbook.comnih.gov Consequently, for this compound, the H4 signal can be predicted to be in the range of 7.0-7.5 ppm.

The N-H proton signal is expected to be a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In aprotic solvents like DMSO-d₆, this signal could appear significantly downfield, potentially above 10 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.0 - 7.5 | Singlet (s) |

| N-H | Variable (typically >10 in DMSO-d₆) | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Four distinct signals are expected, corresponding to the three carbon atoms of the pyrazole ring (C3, C4, and C5) and the carbon of the trifluoromethyl group.

The chemical shifts of the pyrazole ring carbons are significantly influenced by the substituents. The C3 and C5 carbons, being directly attached to the electron-withdrawing nitro and trifluoromethyl groups, respectively, will be shifted downfield. Based on data from similar compounds, the C3 carbon attached to the nitro group is expected to resonate at a higher chemical shift compared to the C5 carbon attached to the trifluoromethyl group. researchgate.net The C4 carbon will appear at a more upfield position relative to C3 and C5.

The carbon of the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to the strong one-bond coupling (¹J-CF) with the three fluorine atoms. The chemical shift for this carbon is typically observed in the range of 120-125 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C3 | ~150 - 155 | Singlet (or broadened by N) |

| C4 | ~110 - 115 | Singlet |

| C5 | ~140 - 145 | Quartet (due to coupling with F) |

| CF₃ | ~120 - 125 | Quartet (¹J-CF) |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

In a proton-decoupled ¹⁹F NMR spectrum, this signal will appear as a singlet. The chemical shift of the CF₃ group is a sensitive indicator of its electronic environment. For trifluoromethyl groups attached to heterocyclic rings, the chemical shift typically falls in the range of -60 to -70 ppm relative to CFCl₃. rsc.org The presence of the electron-withdrawing nitro group on the pyrazole ring may cause a slight downfield shift compared to unsubstituted trifluoromethylpyrazoles.

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Probing

¹⁵N NMR spectroscopy, although less commonly used due to its lower sensitivity, can provide valuable information about the nitrogen atoms in the pyrazole ring. The two nitrogen atoms in this compound are in different chemical environments: one is a pyrrole-type nitrogen (-NH-) and the other is a pyridine-type nitrogen (-N=).

The chemical shifts of these nitrogens are distinct. The pyridine-type nitrogen is generally more deshielded and appears at a lower field (more positive chemical shift) compared to the pyrrole-type nitrogen. Furthermore, the nitrogen of the nitro group would also give a characteristic signal at a much lower field. The tautomeric equilibrium of the pyrazole ring can also be investigated using ¹⁵N NMR, as the chemical shifts of the ring nitrogens are averaged based on the populations of the tautomers.

Application in Tautomerism Studies and Reaction Monitoring

NMR spectroscopy is a powerful tool for studying the annular tautomerism of pyrazoles. This compound can exist in two tautomeric forms: this compound and 5-nitro-3-(trifluoromethyl)-1H-pyrazole. Theoretical studies on related substituted pyrazoles suggest that the tautomer with the trifluoromethyl group at the 3-position is generally more stable. uned.es

At room temperature, if the proton exchange between the nitrogen atoms is fast on the NMR timescale, an averaged spectrum is observed. However, by using variable-temperature NMR, it is often possible to slow down the exchange process and observe separate signals for each tautomer, allowing for the determination of the equilibrium constant.

Furthermore, NMR spectroscopy can be used to monitor the progress of reactions involving this compound. For instance, in N-alkylation or N-arylation reactions, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the substituent can be followed in real-time. Similarly, changes in the chemical shifts of the ring protons and carbons can provide information about the regioselectivity of the reaction.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3100-3500 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The C-H stretching vibration of the C4 proton on the ring would likely be observed around 3000-3100 cm⁻¹.

The pyrazole ring itself will have a series of characteristic stretching vibrations for the C=N and C=C bonds, typically found in the 1400-1600 cm⁻¹ region.

The nitro group (NO₂) will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. nih.gov

The trifluoromethyl group also has characteristic absorption bands. The C-F stretching vibrations are very strong and usually appear in the region of 1100-1300 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Weak to Medium |

| C=N, C=C Stretch (ring) | 1400 - 1600 | Medium to Strong |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides crucial information about the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and the study of fragmentation patterns, which can illuminate the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. For this compound, HRMS analysis would be expected to confirm its molecular formula, C₄H₂F₃N₃O₂. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 198.0121 |

| [M+Na]⁺ | 220.0040 |

Note: This table represents theoretical values and would be confirmed by experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture via liquid chromatography before their detection by mass spectrometry. This is particularly useful for verifying the purity of a sample of this compound and for studying its behavior in solution. The retention time from the LC provides an additional data point for identification, while the mass spectrometer provides the molecular weight and fragmentation data. In a typical analysis, the compound would be dissolved in a suitable solvent, injected into the LC system, and the eluent monitored by the MS detector.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and intermolecular interactions.

Confirmation of Regiochemistry and Stereochemistry

For this compound, X-ray crystallography would definitively confirm the substitution pattern on the pyrazole ring, resolving any ambiguity regarding the positions of the nitro and trifluoromethyl groups. The resulting crystal structure would provide precise coordinates for each atom, confirming the 3-nitro and 5-trifluoromethyl regiochemistry. As this molecule is achiral, there are no stereochemical considerations beyond the planar geometry of the pyrazole ring.

Analysis of Intermolecular Interactions and Packing

The crystal structure would also reveal how molecules of this compound pack together in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonding (between the pyrazole N-H and the nitro group of an adjacent molecule), and dipole-dipole interactions. Understanding these interactions is crucial for explaining the compound's physical properties, such as its melting point and solubility.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretical values calculated from the molecular formula, C₄H₂F₃N₃O₂.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 24.38 | To be determined |

| Hydrogen (H) | 1.02 | To be determined |

A close correlation between the theoretical and experimentally obtained values provides strong evidence for the compound's empirical formula and purity.

Chromatographic Techniques for Purity Assessment and Mixture Separation

The purification and assessment of the purity of this compound, as with many synthetic organic compounds, rely heavily on a suite of chromatographic techniques. These methods are indispensable for monitoring reaction progress, isolating the target compound from reaction mixtures, and quantifying its purity. The primary techniques employed for pyrazole derivatives, including those with nitro and trifluoromethyl functionalities, are Thin-Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique frequently used to monitor the progress of the synthesis of pyrazole derivatives. For compounds in this class, TLC is typically performed on plates coated with silica (B1680970) gel F254. The separation of components is achieved by developing the plate in a sealed chamber with an appropriate eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). nih.gov After development, the spots corresponding to different compounds are visualized under UV light, which is effective due to the aromatic nature of the pyrazole ring and the presence of the nitro group chromophore. The relative retention factor (Rf) values of the starting materials, intermediates, and the final product provide a quick assessment of the reaction's status.

Column Chromatography serves as the primary method for the preparative purification of this compound from crude reaction mixtures. This technique operates on the same principles as TLC but on a much larger scale. Silica gel (typically 300–400 mesh) is the most common stationary phase for this class of compounds. nih.gov The crude product is loaded onto the top of the silica gel column, and a carefully selected eluent system, similar to that optimized by TLC, is passed through the column to separate the components. For pyrazole derivatives, a gradient of ethyl acetate in hexanes is often employed, starting with a lower polarity to elute less polar impurities and gradually increasing the polarity to elute the desired product. In the synthesis of related azido- and nitratoalkyl nitropyrazoles, column chromatography was noted as an effective purification method if required. nih.gov The separation of regioisomers of substituted pyrazoles has been successfully accomplished using silica column chromatography with ethyl acetate as the eluent. uab.catuab.cat

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and for the separation of complex mixtures, including regioisomers. Reversed-phase HPLC is particularly well-suited for this purpose. While a specific method for this compound is not extensively documented, methods for structurally similar compounds provide a strong indication of suitable conditions. For instance, the separation of 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358) has been achieved using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com A general approach for separating major mononitro-aromatic compounds has utilized a reversed-phase column with a mobile phase of 2-propanol and water (40:60, v/v) at an elevated temperature (50 °C) with UV detection at 270 nm. nih.gov The yields of related trifluoromethyl-containing compounds have been determined by HPLC analysis. nih.gov

Interactive Data Table: Representative HPLC Conditions for Related Nitro-Aromatic Compounds

| Compound | Column | Mobile Phase | Detector | Reference |

| 2-Nitro-4-(trifluoromethyl)benzonitrile | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| p-Nitrochlorobenzene and related isomers | Hitachi gel #3056 (C18) | 2-Propanol:Water (40:60, v/v) | UV (270 nm) | nih.gov |

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of volatile derivatives like this compound. The trifluoromethyl group enhances the volatility of the compound, making it amenable to GC analysis. For the analysis of fluorinated nitrogen heterocycles, GC-MS is a common technique, although sometimes derivatization is necessary to improve volatility and thermal stability. nih.gov A typical GC method for such compounds would involve a capillary column with a polysiloxane-based stationary phase, such as a 50%-phenyl-50%-methylpolysiloxane column. nih.gov The oven temperature is programmed to ramp up to ensure the separation of components with different boiling points. For instance, a temperature program might start at a lower temperature (e.g., 50 °C), hold for a few minutes, and then increase at a controlled rate (e.g., 10 °C/min) to a final, higher temperature. nih.gov GC can also be instrumental in determining the ratio of isomers in a product mixture, as demonstrated in the analysis of other heterocyclic compounds where the cis/trans ratios were determined from the integration of GC-MS peak areas.

Interactive Data Table: Example GC Parameters for Analysis of Related Compounds

| Parameter | Value | Reference |

| Column | DB-17MS (50%-phenyl-50%-methylpolysiloxane) | nih.gov |

| Temperature Program | 50 °C (2 min hold), then 10 °C/min to 190 °C, then 40 °C/min to 280 °C (5 min hold) | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Detector | Mass Spectrometer (MS) | nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 3-nitro-5-(trifluoromethyl)-1H-pyrazole. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate solutions to the Schrödinger equation for the molecule.

Analysis of the electronic structure includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, kinetic stability, and electronic transitions. For instance, a large HOMO-LUMO energy gap suggests high thermodynamic stability and low chemical reactivity. nih.gov For pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO can be influenced by electron-withdrawing substituents like the nitro and trifluoromethyl groups.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used method for studying pyrazole derivatives due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT methods, particularly using hybrid functionals like B3LYP, are effective for investigating various molecular properties. bohrium.comconsensus.app

Geometric optimization is a primary step in computational analysis, where the molecule's lowest energy structure is determined. For this compound, DFT calculations, typically with a basis set such as 6-311++G(d,p), are used to find the equilibrium geometry. uned.es This process yields precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound is expected to have a nearly planar pyrazole ring. The nitro and trifluoromethyl groups introduce significant electronic and steric effects that influence the final geometry. Below is an illustrative table of selected optimized geometric parameters, based on typical values for similar pyrazole structures.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of similar compounds, as specific published data for this molecule is not available.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-N2 | 1.35 | |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.36 | |

| C5-N1 | 1.34 | |

| C3-N(O2) | 1.45 | |

| C5-C(F3) | 1.48 | |

| Bond Angles (º) | ||

| N1-N2-C3 | 112.0 | |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 105.0 | |

| C4-C5-N1 | 110.0 |

Following optimization, vibrational frequency analysis is performed at the same level of theory. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allows for the prediction of the infrared (IR) spectrum. derpharmachemica.com Key vibrational modes for this compound would include the stretching vibrations of the pyrazole ring, the symmetric and asymmetric stretches of the NO₂ group, and the characteristic vibrations of the CF₃ group.

Table 2: Illustrative Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations of similar compounds.)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3100 | N-H stretch |

| ~1560 | NO₂ asymmetric stretch |

| ~1450 | Pyrazole ring stretching |

| ~1350 | NO₂ symmetric stretch |

DFT is a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govnrel.govrsc.org By computing the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. bohrium.comuned.es

Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound (Note: These are representative values based on GIAO-DFT calculations of similar compounds relative to TMS.)

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states.

Computational chemistry, particularly DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes studying its synthesis, such as the cyclization reactions to form the pyrazole ring, or its subsequent reactions. mdpi.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. nih.gov For instance, a study on the formation of nitro-functionalized pyrazoles explored reaction channels and the stability of intermediates using Molecular Electron Density Theory (MEDT). nih.gov Such studies provide insights into regioselectivity and reaction kinetics, explaining why certain products are formed preferentially.

Computational Analysis of Tautomeric Equilibria and Energy Landscapes

For 1H-pyrazoles substituted at the 3 and 5 positions, tautomerism is a key consideration. This compound can exist in two tautomeric forms: this compound and 5-nitro-3-(trifluoromethyl)-1H-pyrazole.

Computational methods are highly effective for determining the relative stability of these tautomers. By calculating the ground-state energies of each tautomer using high-level DFT or ab initio methods, the equilibrium constant can be predicted. uned.es Studies on similar pyrazole systems have shown that the relative energies of tautomers can be influenced by substitution patterns and solvent effects. uned.es The energy landscape can be explored to understand the energy barrier for the proton transfer between the two nitrogen atoms of the pyrazole ring. This information is critical for understanding the compound's behavior in different chemical environments.

Gas Phase and Solution Phase Tautomeric Preferences

The phenomenon of annular tautomerism is a key characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For this compound, two primary tautomers exist: this compound (Tautomer A) and 5-nitro-3-(trifluoromethyl)-1H-pyrazole (Tautomer B).

The introduction of a solvent can alter the tautomeric equilibrium. The polarity of the solvent and its ability to form hydrogen bonds with the pyrazole ring can stabilize one tautomer over the other. nih.gov For instance, in a study of related disubstituted pyrazoles, the environment's polarity was shown to influence tautomeric preference. nih.gov While specific data for this compound is not extensively detailed in the provided results, the general principle holds that polar solvents can shift the equilibrium by solvating the more polar tautomer more effectively.

| Tautomer Name | Structure |

| This compound (Tautomer A) |  |

| 5-nitro-3-(trifluoromethyl)-1H-pyrazole (Tautomer B) |  |

Energy Barriers for Proton Transfer

The interconversion between tautomers proceeds through a transition state, and the energy required to reach this state is known as the energy barrier for proton transfer. Computational methods are instrumental in calculating these barriers, providing insights into the kinetics of the tautomerization process.

For pyrazole derivatives, the direct intramolecular proton transfer in the gas phase for a monomer has a high activation energy, typically in the range of 45-55 kcal/mol. researchgate.netresearchgate.net This high barrier is due to the strained four-membered ring transition state. Consequently, proton transfer is often facilitated by intermolecular interactions, such as the formation of dimers or assistance from solvent molecules like water or ammonia. researchgate.net

In the case of dimer formation, a double proton transfer can occur with significantly lower activation energies, typically between 17 and 20 kcal/mol. researchgate.net The presence of electron-withdrawing groups, like the nitro and trifluoromethyl groups in the title compound, can influence the strength of the hydrogen bonds in these dimers and thus affect the activation energy. researchgate.net Specifically, for 3-substituted pyrazoles, electron-withdrawing groups tend to form stronger dimers. researchgate.net

Solvent-assisted proton transfer also provides a lower energy pathway. For instance, the presence of a single water molecule can lower the activation barrier for proton transfer in pyrazoles to around 29 kcal/mol. researchgate.net

| Mechanism | Substituent Type | Activation Energy Range (kcal/mol) | Reference |

| Monomer (Intramolecular) | Various | 45.7 - 53.96 | researchgate.net |

| Dimer (Intermolecular) | Various | 17.02 - 19.36 | researchgate.net |

| Water-Assisted | Various | 26.62 - 31.78 | researchgate.net |

| Ammonia-Assisted | Various | 17.25 - 22.46 | researchgate.net |

Substituent Effects on Molecular Geometry, Aromaticity, and Reactivity

The nitro and trifluoromethyl substituents exert strong inductive and resonance effects, which significantly modify the molecular geometry, aromaticity, and reactivity of the pyrazole ring compared to the unsubstituted parent molecule.

The electron-withdrawing nature of these groups is expected to shorten the adjacent C-N and C-C bonds within the pyrazole ring and influence the bond angles. The geometry of the trifluoromethyl group itself, specifically the C-F bond lengths and C-C-F bond angles, is also a subject of computational interest. researchgate.net

Nucleus-Independent Chemical Shift (NICS) Analysis

Aromaticity is a fundamental concept in chemistry, and Nucleus-Independent Chemical Shift (NICS) analysis is a widely used computational method to quantify it. NICS values are typically calculated at the geometric center of a ring and provide a measure of the induced magnetic field, which is related to the presence of a ring current characteristic of aromatic compounds. More negative NICS values generally indicate stronger aromaticity.

For pyrazole itself, the ring is considered aromatic. However, the introduction of substituents can modulate this aromaticity. Studies on monosubstituted pyrazoles have shown that the aromaticity generally decreases upon substitution. researchgate.net The strong electron-withdrawing character of the nitro and trifluoromethyl groups in this compound is expected to reduce the electron density within the pyrazole ring, thereby decreasing its aromaticity.

The NICS(1)zz value, calculated 1 Å above the plane of the ring, is considered a particularly sensitive indicator of changes in the electronic structure and aromaticity. researchgate.net

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Reference |

| Pyrazole | -13.5 | -11.4 | researchgate.net |

Molecular Modeling and Docking (Focus on interaction principles, not biological outcomes)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these methods can elucidate the fundamental principles governing its interactions with macromolecular targets, such as proteins.

The interaction principles are largely dictated by the molecule's electronic and steric properties. The presence of the nitro group, with its potential to act as a hydrogen bond acceptor, and the pyrazole ring's N-H group, which can act as a hydrogen bond donor, are key features for forming hydrogen bonds. nih.gov The trifluoromethyl group, while generally considered a lipophilic substituent, can also participate in non-covalent interactions.

Applications of 3 Nitro 5 Trifluoromethyl 1h Pyrazole in Diverse Chemical Fields

Role as a Versatile Building Block in Complex Organic Synthesis

The reactivity of the nitro group and the stability of the trifluoromethyl-pyrazole core make this compound a valuable starting material for constructing sophisticated molecular architectures.

The true synthetic utility of 3-nitro-5-(trifluoromethyl)-1H-pyrazole is unlocked through the chemical transformation of its nitro group. The reduction of the nitro group to a primary amine is a key step, yielding 3-amino-5-(trifluoromethyl)-1H-pyrazole. This transformation is critical as the resulting amino group serves as a versatile chemical handle for building more elaborate pyrazole-based structures.

The reduction of related 4-nitropyrazoles can be accomplished using various reagents, a principle that applies to the 3-nitro isomer. researchgate.net Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin(II) chloride or iron in hydrochloric acid). researchgate.net

Once formed, the 3-amino-5-(trifluoromethyl)-1H-pyrazole can be used to synthesize a wide array of substituted pyrazole (B372694) derivatives. google.com For instance, the amine can be acylated to produce amide derivatives, which are precursors to various biologically active compounds. google.com This strategic conversion from a nitro to an amino group fundamentally shifts the compound's reactivity, turning it from a simple precursor into a dynamic building block for advanced pyrazole frameworks.

The 3-amino-5-(trifluoromethyl)-1H-pyrazole, derived from the title compound, is an essential precursor for creating fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.

Pyrazolo[1,5-a]pyrimidines: These fused bicyclic systems are readily synthesized from 3-aminopyrazoles. nih.govresearchgate.net The synthesis involves a condensation reaction between the aminopyrazole and a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. nih.govnih.gov The amino group of the pyrazole attacks the electrophilic centers, leading to a cyclization reaction that forms the pyrimidine (B1678525) ring fused to the pyrazole core. Microwave-assisted synthesis has been shown to be a particularly efficient method for this transformation, often resulting in high yields and purity in reduced reaction times. nih.gov

Triazoles: Pyrazole-triazole hybrids are another important class of compounds accessible from 3-aminopyrazoles. A common synthetic route involves converting the amino group into an azide (B81097) (N₃). beilstein-journals.orgnih.gov This is typically achieved by treating the aminopyrazole with a diazotizing agent (like sodium nitrite) to form a diazonium salt, which is then displaced by an azide source. beilstein-journals.org The resulting pyrazolyl azide can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with various alkynes to form the 1,2,3-triazole ring, linking it directly to the pyrazole core. nih.govresearchgate.net This method allows for the creation of a diverse library of pyrazole-triazole hybrids. researchgate.net

Table 1: Synthetic Pathways to Fused Heterocycles

| Target Fused System | Key Intermediate | Typical Reagents for Cyclization |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | 3-Amino-5-(trifluoromethyl)-1H-pyrazole | β-Dicarbonyl compounds, Enaminones |

| Pyrazole-Triazole Hybrids | 3-Azido-5-(trifluoromethyl)-1H-pyrazole | Terminal Alkynes, Copper(I) catalyst |

Contributions to Agrochemical Research and Development

The trifluoromethyl-pyrazole moiety is a well-established pharmacophore in the agrochemical industry, and this compound serves as a key starting point for accessing these valuable structures.

The compound is a structural precursor to the pyrazole core found in the herbicide Fluazolate. google.comnih.gov Fluazolate is a pyrazole-based contact herbicide used to control broad-leaved weeds. google.com The chemical name for Fluazolate is isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate. google.comscbt.com

While synthetic routes described in patents may start from different materials, they converge on the construction of the essential 1-methyl-5-(trifluoromethyl)-1H-pyrazole ring, which is then further functionalized. google.com For example, one patented synthesis involves constructing the pyrazole ring by reacting a trifluoro-1,3-butanedione derivative with hydrazine, followed by methylation and subsequent elaboration of the side chain. google.com The availability of precursors like this compound is crucial for developing efficient and scalable routes to this important agrochemical class.

The 3-(trifluoromethyl)-1H-pyrazole scaffold is a core component in a wide range of modern pesticides. Many commercial products are pyrazole carboxamide derivatives, which exhibit potent fungicidal or insecticidal activity. google.comgoogle.com

Research has shown that novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their biological activities. These explorations have led to the discovery of compounds with significant nematocidal activity against root-knot nematodes (M. incognita), highlighting the versatility of this chemical class beyond its traditional use as fungicides or insecticides. The synthesis of these carboxamides often begins with precursors like ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a molecule directly related to the functionalization of the core pyrazole ring.

Table 2: Agrochemicals Featuring the Trifluoromethyl-Pyrazole Core

| Compound Class | Example Agrochemical | Type of Activity |

|---|---|---|

| Phenylpyrazole Herbicides | Fluazolate | Herbicide |

| Pyrazole Carboxamides | Sedaxane, Isopyrazam | Fungicide |

| Phenylpyrazole Insecticides | Fipronil, Ethiprole | Insecticide |

| Experimental Pyrazole Carboxamides | N/A | Nematocide |

Development in Advanced Materials Science

The unique electronic properties conferred by the nitro and trifluoromethyl groups make this pyrazole scaffold a candidate for advanced materials applications, particularly in energetic materials and organic electronics.

Nitrated pyrazoles are a significant class of energetic materials due to their high heat of formation, density, and thermal stability. nih.govresearchgate.net The combination of the nitrogen-rich pyrazole ring with an energy-releasing nitro group makes these compounds inherently energetic. nih.govnih.gov The inclusion of a trifluoromethyl group further enhances properties like density, which is a critical parameter for detonation performance. rsc.org Therefore, this compound and its derivatives are of interest in the development of new high-power, low-sensitivity explosives and propellants. nih.govrsc.org

Furthermore, derivatives of trifluoromethyl-pyrazoles have been explored as materials for organic light-emitting diodes (OLEDs). nih.gov Specifically, fused systems like 1H-pyrazolo[3,4-b]quinolines containing a trifluoromethyl group have been synthesized and studied for their photophysical properties. nih.govmdpi.com These compounds can act as luminophores, or light-emitting components, in OLED devices. nih.gov The synthesis of these quinoline (B57606) systems often proceeds through aminopyrazole precursors, again highlighting the role of 3-amino-5-(trifluoromethyl)-1H-pyrazole as a key intermediate in accessing these advanced materials. mdpi.com

Integration into Liquid Crystal Systems

The incorporation of heterocyclic compounds into the core of mesogenic (liquid crystal-forming) molecules is a known strategy for creating novel liquid crystalline materials with specific properties. While direct studies on the integration of this compound into liquid crystal systems are not extensively documented, the broader class of 1,3,5-trisubstituted pyrazole derivatives has been shown to form the basis of new liquid crystalline compounds.

Researchers have synthesized homologous series of 1,3,5-trisubstituted pyrazole derivatives that exhibit mesomorphic behavior, specifically the nematic phase. These findings suggest that the pyrazole scaffold, when appropriately substituted, can act as a core component in molecules that display liquid crystal properties. The presence of the highly polar nitro and trifluoromethyl groups in this compound could, in principle, be exploited in the design of new liquid crystals with unique dielectric and optical properties. However, specific research to synthesize and characterize liquid crystal systems based on this particular pyrazole is required to validate this potential application.

Applications in Coordination Chemistry as a Ligand for Transition Metals

The pyrazole ring system is a well-established ligand in coordination chemistry, capable of binding to metal ions in various modes. The nitrogen atoms of the pyrazole ring can act as donors, allowing for the formation of a wide array of metal complexes.

Synthesis of Metal Complexes

While the synthesis of metal complexes specifically with this compound as a ligand is not widely reported in the reviewed literature, the general reactivity of pyrazoles suggests that it could form stable complexes with a variety of transition metals. The synthesis would likely involve the deprotonation of the pyrazole N-H group to form a pyrazolate anion, which would then coordinate to a metal center. The electron-withdrawing nature of the nitro and trifluoromethyl groups would be expected to influence the electronic properties of the resulting metal complexes.

Study of Coordination Modes and Ligand Properties

Pyrazole-based ligands can coordinate to metal centers in several ways, including as a monodentate ligand through one of its nitrogen atoms, or as a bridging ligand linking two metal centers. The specific coordination mode adopted would depend on the reaction conditions, the metal ion, and the steric and electronic properties of the ligand. For this compound, the strong electron-withdrawing groups would decrease the basicity of the nitrogen atoms, which could affect the strength of the metal-ligand bond and the stability of the resulting complexes. Further research is needed to explore the coordination behavior of this specific pyrazole and to characterize the structural and electronic properties of its potential metal complexes.

Catalytic Applications

The application of pyrazole derivatives as ligands in catalysis is a growing field of interest. The electronic and steric properties of the pyrazole ring can be tuned by substitution, allowing for the development of catalysts with specific activities and selectivities.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis